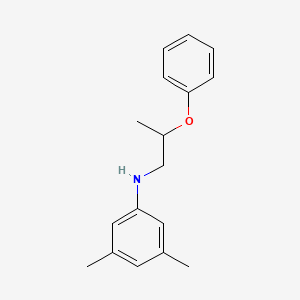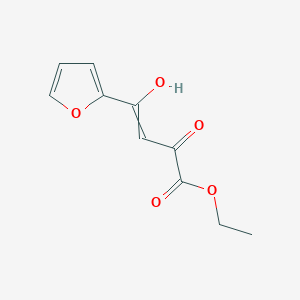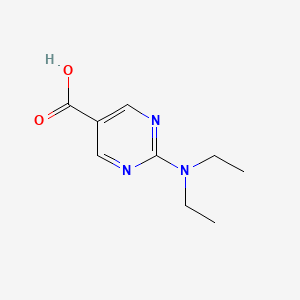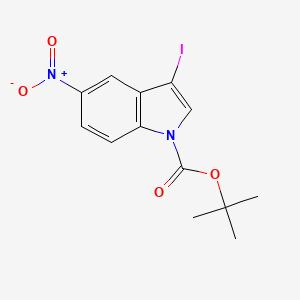![molecular formula C17H20ClNO B1389330 N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline CAS No. 1040685-52-6](/img/structure/B1389330.png)
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
Übersicht
Beschreibung
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline (NCPDM) is an organic compound with a broad range of applications in both scientific research and industrial processes. It is an aromatic amine, composed of a benzene ring with a chlorine atom and a propyl group attached to the nitrogen atom. NCPDM is highly reactive and is used in a variety of syntheses, such as the preparation of pharmaceuticals, dyes, and other organic compounds. In addition, NCPDM is used in the manufacture of certain polymers and as a catalyst for chemical reactions.
Wirkmechanismus
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is an aromatic amine, meaning that it contains a benzene ring with a chlorine atom and a propyl group attached to the nitrogen atom. The reactivity of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is due to the presence of the chlorine atom and the electron-withdrawing nature of the propyl group. This makes N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline highly reactive, allowing it to act as a catalyst in chemical reactions.
Biochemical and Physiological Effects
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it is important to note that N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is highly reactive and can be toxic if inhaled or ingested. Therefore, it is important to take proper safety precautions when working with N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a useful reagent for laboratory experiments due to its high reactivity. It is relatively easy to synthesize and can be used to prepare a variety of organic compounds. Additionally, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is relatively stable and can be stored for long periods of time without significant degradation. However, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is highly toxic and should be handled with caution.
Zukünftige Richtungen
There are a variety of potential future applications for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline. For example, it could be used in the synthesis of novel pharmaceuticals or other organic compounds. Additionally, it could be used as a catalyst in chemical reactions and in the manufacture of polymers. N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline could also be further investigated for its potential use as a fuel additive or in the production of biofuels. Finally, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline could be used to study the reactivity of other organic compounds and to develop new methods for the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of organic compounds and as a catalyst in chemical reactions. N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is also used in the preparation of pharmaceuticals, dyes, and other organic compounds. In addition, N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is used in the manufacture of certain polymers and as a catalyst for chemical reactions.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-8-9-16(13(2)10-12)19-11-14(3)20-17-7-5-4-6-15(17)18/h4-10,14,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGEUYNDFGASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(C)OC2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389251.png)
![2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389252.png)
![(3aR,4S,9bS)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-cArboxylic acid](/img/structure/B1389253.png)







![4-chloro-N-[(4-propoxyphenyl)methyl]aniline](/img/structure/B1389264.png)
